molecular formula C17H12O3 B15248745 1-(2-Oxopropyl)anthracene-9,10-dione CAS No. 61994-46-5

1-(2-Oxopropyl)anthracene-9,10-dione

Cat. No.: B15248745
CAS No.: 61994-46-5
M. Wt: 264.27 g/mol
InChI Key: JPDRAVYVMNMFAH-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)anthracene-9,10-dione is a synthetic anthraquinone derivative offered for research and development purposes. Anthraquinones are a significant class of organic compounds known for their diverse applications in medicinal chemistry and materials science. Researchers are exploring novel anthracene-9,10-dione derivatives as potential therapeutic agents. Specifically, certain synthetic amino-anthracene-9,10-diones have demonstrated potent and selective inhibitory activity against monoamine oxidase (MAO) enzymes in pharmacological studies . MAO enzymes are critical in the metabolism of neurotransmitters, and MAO-B inhibitors are of particular interest for the management of neurological illnesses such as Parkinson's disease, while MAO-A inhibitors are relevant to psychiatric conditions like depression . The structural motif of the anthracene-9,10-dione core is also widely utilized in the synthesis of dyes and as an intermediate for more complex molecules . The 2-oxopropyl functional group on this particular compound may offer a reactive site for further chemical modifications, making it a valuable building block for developing novel chemical entities or for catalytic applications . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

61994-46-5

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

1-(2-oxopropyl)anthracene-9,10-dione

InChI

InChI=1S/C17H12O3/c1-10(18)9-11-5-4-8-14-15(11)17(20)13-7-3-2-6-12(13)16(14)19/h2-8H,9H2,1H3

InChI Key

JPDRAVYVMNMFAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Oxopropyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions .

Industrial production methods for anthracene derivatives, including 1-(2-Oxopropyl)anthracene-9,10-dione, often involve large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

1-(2-Oxopropyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction results in alcohols .

Scientific Research Applications

1-(2-Oxopropyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which is a key mechanism underlying its potential anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Substituents on anthraquinones significantly influence melting points, solubility, and spectral characteristics.

Compound Name Substituent(s) Melting Point/Decomposition UV-Vis λ_max (nm) Key Features Source
1-(2-Oxopropyl)anthracene-9,10-dione 2-Oxopropyl Not reported Not reported Reactive ketone for hydrolysis
1-Hydroxy-2-(3,4,5-trimethoxyphenyl) Hydroxy, trimethoxyphenyl 190.1°C (dec.) Not reported High yield (86–93%), polar groups
1,4-Bis(ethylamino)anthracene-9,10-dione Ethylamino (1,4-positions) Not reported Not reported Intramolecular H-bond (2.586 Å)
HAD (1-(bis(2-hydroxyethyl)amino)) Bis(2-hydroxyethyl)amino Not reported 502 Used in colored polyurethane
BHAD (1,4-bis(2-hydroxyethylamino)) Bis(2-hydroxyethyl)amino Not reported 636 Blue-shifted absorption
1-(3-Bromopropylamino)anthracene-9,10-dione 3-Bromopropylamino Not reported Not reported Bromine enhances reactivity

Key Observations :

  • Polar Groups: Hydroxy and amino substituents (e.g., HAD, BHAD) increase polarity, enhancing solubility in polar solvents and enabling applications in polymer chemistry .
  • Thermal Stability : Hydroxy-substituted derivatives (e.g., 1-hydroxy-2-(aryl) analogs) exhibit decomposition points between 148–210°C, influenced by substituent bulkiness .
  • Spectral Shifts: Electron-donating groups like amino or hydroxyethylamino cause bathochromic shifts in UV-Vis spectra (e.g., BHAD at 636 nm vs. HAD at 502 nm) .

Reactivity Trends :

  • Electrophilic Substitution: Electron-withdrawing groups (e.g., oxopropyl) activate the anthraquinone core for further substitution.
  • Nucleophilic Attack: Amino and thiol groups facilitate reactions at the 1- and 4-positions due to resonance stabilization .

Functional Group Impact :

  • 2-Oxopropyl Group : May enhance hydrolytic reactivity but lacks direct evidence of bioactivity in the literature.
  • Amino vs. Thio Groups: Amino derivatives are more prevalent in biochemical studies, while thio analogs (e.g., 1-(4-chlorophenylthio)) show enzyme inhibitory effects .

Q & A

Q. What are the standard synthetic routes for 1-(2-Oxopropyl)anthracene-9,10-dione derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thioanthraquinone analogues can be synthesized by reacting 1,5-dichloroanthraquinone with thiols (e.g., dodecanethiol or 4-fluorothiophenol) under controlled conditions. Reaction parameters such as solvent choice (methanol, ethanol), temperature (room temperature to reflux), and stoichiometric ratios are critical for optimizing yields . Characterization via 1H^1H NMR, 13C^{13}C NMR, and HRESIMS ensures structural fidelity .

Q. How can solubility and stability be optimized for anthraquinone derivatives in aqueous systems?

Solubility can be modulated by introducing polar functional groups (e.g., hydroxyl, amino) or using counter-ion strategies. Evidence suggests that symmetry in molecular design and avoiding low-solubility polymorphs are key. For example, anthracene-9,10-diol derivatives exhibit enhanced stability due to increased π-electron conjugation (14 π-electrons vs. 12 in the parent compound), which can inform solubility optimization for 1-(2-Oxopropyl) derivatives .

Q. What spectroscopic techniques are essential for characterizing anthraquinone derivatives?

Key methods include:

  • UV/Vis spectroscopy : To study electronic transitions and conjugation effects (e.g., absorption peaks between 250–450 nm for anthraquinones) .
  • 2D NMR (HMBC, COSY) : For resolving complex spin systems and confirming substituent positions .
  • IR spectroscopy : To identify functional groups like carbonyls (C=O stretching at ~1626 cm1^{-1}) and hydroxyls .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. For example, intramolecular hydrogen bonds (e.g., N–H···O, 2.586 Å) in 1,4-bis(ethylamino)anthracene-9,10-dione can alter NMR chemical shifts. Combining X-ray crystallography (e.g., monoclinic crystal system with space group C12/c1) with DFT calculations resolves such discrepancies by correlating experimental data with theoretical models .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in anthraquinone-based bioactive compounds?

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like xanthine oxidase (XO). Derivatives with electron-withdrawing groups (e.g., cyano, bromo) on benzyl substituents show enhanced inhibition (IC50_{50} < 1 µM) compared to allopurinol .
  • Cellular cytotoxicity studies : Evaluate anticancer activity using MTT assays. Hydroxy-substituted derivatives (e.g., 1-hydroxy-2-phenylanthracene-9,10-dione) exhibit selectivity via intercalation or redox cycling mechanisms .

Q. How can reaction intermediates be stabilized during multi-step anthraquinone synthesis?

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) using acetyl or benzyl groups to prevent side reactions .
  • Low-temperature crystallization : For intermediates prone to oxidation, slow cooling of methanolic solutions yields stable single crystals suitable for X-ray analysis .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological activity across anthraquinone derivatives?

Variability often stems from differences in substituent electronic/steric profiles. For example:

  • Electron-donating groups (e.g., methoxy) enhance π-π stacking with DNA, increasing cytotoxicity.
  • Bulky substituents (e.g., tert-pentyl) reduce solubility but improve membrane permeability.
    Systematic SAR studies with standardized assay protocols (e.g., fixed incubation times, cell lines) are critical for reproducibility .

Q. What strategies mitigate conflicting solubility data in different solvents?

  • Polymorph screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms.
  • Counter-ion variation : Replace chloride with triflate or tosylate to enhance aqueous solubility .

Methodological Innovations

Q. How can computational tools enhance anthraquinone derivative design?

  • Molecular docking : Predict binding affinities for targets like DNA topoisomerases or kinases.
  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

Q. What advanced techniques are used for real-time reaction monitoring?

  • In-situ FTIR : Track carbonyl reduction or hydroxylation during synthesis.
  • HPLC-MS : Quantify intermediates and byproducts without isolation .

Safety and Handling

Q. What precautions are necessary for handling reactive anthraquinone intermediates?

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent oxidation .

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